molecular formula C17H13Cl2NO4S B8568816 1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- CAS No. 646514-42-3

1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-

Cat. No.: B8568816
CAS No.: 646514-42-3
M. Wt: 398.3 g/mol
InChI Key: YPACSVJVZANLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a useful research compound. Its molecular formula is C17H13Cl2NO4S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

646514-42-3

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

2-[7-chloro-3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid

InChI

InChI=1S/C17H13Cl2NO4S/c1-10-17(25(23,24)12-7-5-11(18)6-8-12)13-3-2-4-14(19)16(13)20(10)9-15(21)22/h2-8H,9H2,1H3,(H,21,22)

InChI Key

YPACSVJVZANLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by the method of example 2 part (d) using the product from part (c).
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